molecular formula C14H18BrN3OS B3585857 2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarbothioamide

2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarbothioamide

Cat. No.: B3585857
M. Wt: 356.28 g/mol
InChI Key: YPWZPAOGKWHHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarbothioamide” is a complex organic compound. It contains a bromobenzoyl group, a cyclohexyl group, and a hydrazinecarbothioamide group . The exact properties of this compound would depend on the specific arrangement of these groups in the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bromobenzoyl group, the cyclohexyl group, and the hydrazinecarbothioamide group . The exact synthesis process would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several different functional groups . The bromobenzoyl group would likely contribute to the overall polarity of the molecule, while the cyclohexyl group would likely contribute to its overall non-polarity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its specific structure. The bromobenzoyl group could potentially undergo electrophilic aromatic substitution reactions, while the hydrazinecarbothioamide group could potentially undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromobenzoyl group could potentially increase the compound’s polarity, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the target it interacts with. For example, if this compound were a drug, its mechanism of action could involve binding to a specific receptor or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure. For example, if the compound contains a bromobenzoyl group, it could potentially be hazardous due to the presence of bromine .

Properties

IUPAC Name

1-[(4-bromobenzoyl)amino]-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3OS/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWZPAOGKWHHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarbothioamide
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Reactant of Route 4
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